molecular formula C13H15N3OS B5662083 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide

Cat. No. B5662083
M. Wt: 261.34 g/mol
InChI Key: TWXXAUPRRYPXSA-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide is a chemical compound belonging to a class of compounds known for their various biological activities. While specific information on this compound is limited, related derivatives have been explored for their potential in various applications, including antibacterial and anticancer activities.

Synthesis Analysis

  • The synthesis of similar compounds often involves reactions of intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with appropriate thiols or thiones. Such processes are confirmed using techniques like IR, NMR, and Mass spectra (Ramalingam et al., 2019).

Molecular Structure Analysis

  • Structural confirmation of these compounds typically employs 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis. The structure often includes an imidazole ring, which is crucial for the compound's properties and reactivity (Duran & Canbaz, 2013).

Chemical Reactions and Properties

  • These compounds can participate in various chemical reactions. For instance, they may react with phenyl isothiocyanate, hydrazonyl chlorides, or malononitrile to form different derivatives such as thiazole and thiophene derivatives (Khalil et al., 2012).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility, can be influenced by structural modifications. For example, the introduction of a piperazine unit can significantly enhance aqueous solubility (Shibuya et al., 2018).

Chemical Properties Analysis

  • The acidity constants (pKa) of acetamide derivatives are important chemical properties. For related compounds, the pKa values can range significantly, influencing their chemical behavior and potential biological activity (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-3-5-11(6-4-10)15-12(17)9-18-13-14-7-8-16(13)2/h3-8H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXXAUPRRYPXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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